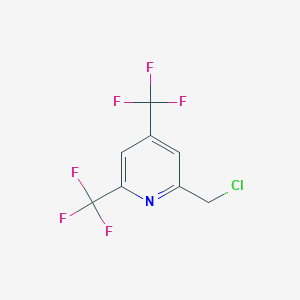
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of trifluoromethyl groups attached to a pyridine ring. The unique properties of trifluoromethyl groups, such as their strong electron-withdrawing nature, make these compounds valuable in various fields, including agrochemicals, pharmaceuticals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the direct introduction of trifluoromethyl groups using trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines . Another approach involves the construction of a pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of 2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine often involves large-scale chlorination and fluorination reactions. For example, the compound can be synthesized via simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the trifluoromethyl groups .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridines with different functional groups .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Biology: It is used in the development of biologically active compounds, including potential drug candidates.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine is primarily related to its strong electron-withdrawing trifluoromethyl groups. These groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound is similar in structure but has only one trifluoromethyl group.
4-(Trifluoromethyl)pyridine: This compound has a single trifluoromethyl group attached to the pyridine ring.
Uniqueness
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which enhance its electron-withdrawing properties and make it more reactive in certain chemical reactions. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring high chemical stability .
Propiedades
Número CAS |
1196152-91-6 |
|---|---|
Fórmula molecular |
C8H4ClF6N |
Peso molecular |
263.57 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4,6-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4ClF6N/c9-3-5-1-4(7(10,11)12)2-6(16-5)8(13,14)15/h1-2H,3H2 |
Clave InChI |
VOYUMDQFDIJGCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CCl)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B14166084.png)
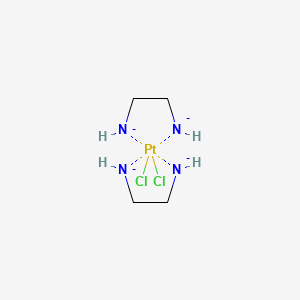
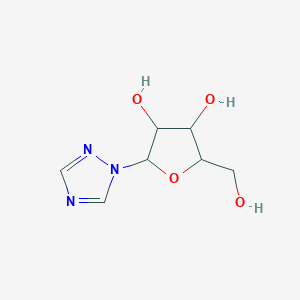

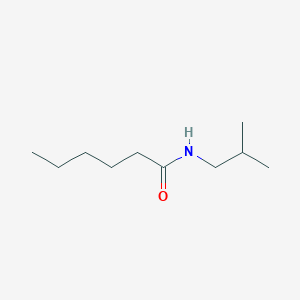
![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)

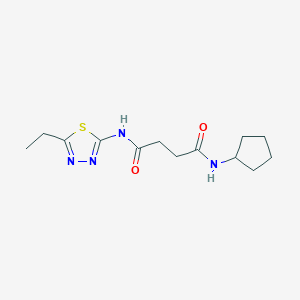
![3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate](/img/structure/B14166156.png)
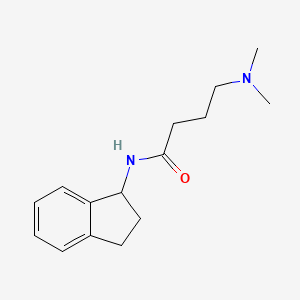
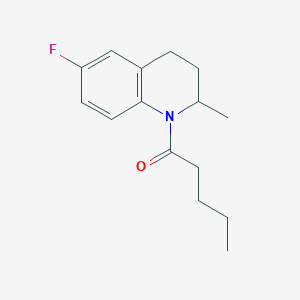
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)
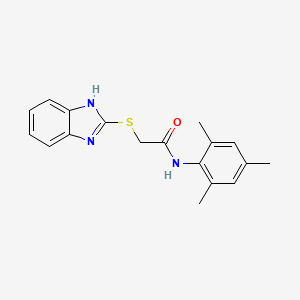
![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
